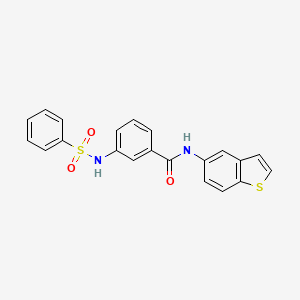

3-(benzènesulfonamido)-N-(1-benzothiophène-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide is a complex organic compound that features both benzene and benzothiophene rings

Applications De Recherche Scientifique

3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can be used in studies involving enzyme inhibition or protein binding.

Industry: It can be used in the development of new materials with unique properties.

Mécanisme D'action

Target of Action

The compound, also known as N-(benzo[b]thiophen-5-yl)-3-(phenylsulfonamido)benzamide, primarily targets neurons in the central nervous system . It has been screened as a potential therapeutic agent for the treatment of Alzheimer’s disease (AD), based on its neuroprotective potency against amyloid-β peptides (Aβ)-induced neurotoxicity .

Mode of Action

The compound interacts with its neuronal targets by exerting a neuroprotective effect against Aβ (1-42) or oxidative stress-induced neurotoxicity . It has been found to be strongly protective against Aβ (1-42)-induced neuronal death . Additionally, it suppresses the decrease of GSH levels induced by H2O2 exposure in cortical neuron culture, suggesting that it may alleviate oxidative stress .

Biochemical Pathways

The compound affects the biochemical pathways related to neuroprotection and neurite outgrowth. It promotes neurite outgrowth in hippocampal slice cultures and reaggregation culture of rat cortical neurons . It also increases the growth-associated protein 43 content in the reaggregation culture of cortical neurons , suggesting that it may play a role in enhancing axonal regeneration.

Result of Action

The compound’s action results in the attenuation of Aβ-induced neurotoxicity and the promotion of neurite outgrowth in rat cultured central nervous system neurons . These effects suggest that the compound may have potential for disease modification and could be useful for patients with neurodegenerative diseases, such as AD .

Analyse Biochimique

Biochemical Properties

It has been suggested that it may have neuroprotective potency against amyloid-β-induced neurotoxicity . It is also believed to enhance axonal regeneration in certain models .

Cellular Effects

In cellular contexts, 3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide has been shown to exert protective effects against neuronal death induced by amyloid-β or oxidative stress . It is also reported to promote neurite outgrowth in hippocampal slice cultures and reaggregation culture of rat cortical neurons .

Molecular Mechanism

It is known to suppress the decrease of GSH levels induced by H2O2 exposure, suggesting that it may alleviate oxidative stress . It also increases the growth-associated protein 43 content in the reaggregation culture of cortical neurons .

Temporal Effects in Laboratory Settings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the benzenesulfonamido group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions

3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other benzothiophene derivatives and benzenesulfonamides. Examples include:

- 3-(benzenesulfonamido)-N-(2-benzothiophen-5-yl)benzamide

- 3-(benzenesulfonamido)-N-(3-benzothiophen-5-yl)benzamide

Uniqueness

What sets 3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide apart is its specific structural configuration, which can lead to unique interactions with biological targets and distinct chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide, also known as N-(benzo[b]thiophen-5-yl)-3-(phenylsulfonamido)benzamide, is a compound of significant interest in pharmacological research due to its potential neuroprotective properties and its role as an inhibitor of various biological pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

The primary mechanism of action for 3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide involves its interaction with neuronal targets in the central nervous system. The compound exhibits neuroprotective effects against amyloid-beta (Aβ) induced neurotoxicity and oxidative stress.

Target of Action

- Neuronal Cells : The compound specifically targets neurons, promoting neurite outgrowth and protecting against neurotoxic insults.

Mode of Action

- Neuroprotection : It mitigates the effects of Aβ (1-42) toxicity and oxidative stress, which are crucial in neurodegenerative diseases like Alzheimer's.

- Biochemical Pathways : The compound enhances neurite outgrowth in hippocampal slice cultures and rat cortical neurons, indicating its potential in regenerative medicine.

Research indicates that 3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide may possess significant neuroprotective potency. Key biochemical properties include:

- Cellular Effects : Protective against neuronal death induced by Aβ or oxidative stress.

- Molecular Mechanism : It prevents the depletion of glutathione (GSH) levels caused by hydrogen peroxide exposure, suggesting a role in alleviating oxidative stress .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Neuroprotective Studies :

- In vitro studies demonstrated that the compound significantly reduces neuronal death and promotes cell survival in models exposed to Aβ .

- The compound was shown to enhance neurite outgrowth in cultured neurons, supporting its potential therapeutic application in neurodegenerative conditions.

-

Inflammatory Response Modulation :

- Research has indicated that sulfonamide derivatives, including this compound, can inhibit the NLRP3 inflammasome, which plays a pivotal role in inflammation associated with neurodegenerative diseases .

- The inhibition was confirmed through various assays demonstrating a reduction in inflammatory cytokines in cellular models.

- Comparative Analysis :

Data Table: Comparative Biological Activity

Propriétés

IUPAC Name |

3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S2/c24-21(22-17-9-10-20-15(13-17)11-12-27-20)16-5-4-6-18(14-16)23-28(25,26)19-7-2-1-3-8-19/h1-14,23H,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHUJSQPGYIQFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.